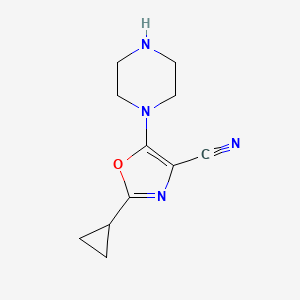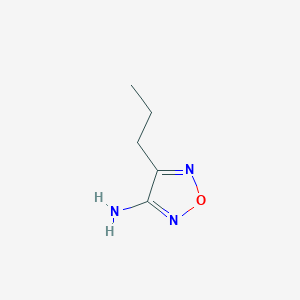![molecular formula C11H14N2O2 B1372682 3-[(3,4-Dimethoxyphenyl)amino]propanenitrile CAS No. 91181-15-6](/img/structure/B1372682.png)
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile
Descripción general
Descripción
“3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 91181-15-6 . It has a molecular weight of 206.24 g/mol . This compound is also known as DMAPN.
Molecular Structure Analysis
The molecular formula of “3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is C11H14N2O2 . The InChI code for this compound is 1S/C11H14N2O2/c1-14-10-5-4-9 (8-11 (10)15-2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical form of “3-[(3,4-Dimethoxyphenyl)amino]propanenitrile” is solid . The SMILES string representation of this compound is COC1=CC=C (CCNCCC#N)C=C1OC .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines through reactions with carbonyl compounds and nitrous acid (Zinchenko et al., 2009).
Asymmetric Hydrogenation Studies
The compound plays a role in asymmetric hydrogenation studies, contributing to the development of chiral phosphine ligands and methodologies for preparing optically pure substances, such as (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (O'reilly et al., 1990).
Crystal Structure Analysis
It is used in crystal structure analysis, as demonstrated in the synthesis and characterization of novel cyanopyridine compounds (Yang et al., 2011). These studies often involve detailed investigations of molecular structures using techniques like X-ray diffraction.
Metabolic Studies
Metabolic studies of related compounds have been conducted to understand their bio-transformations. For instance, studies on the metabolism of dimethoxycinnamic acid derivatives by fungi reveal insights into the biochemical pathways and mechanisms of compound transformation (Enoki et al., 1981).
Electro-Optical and Charge-Transport Properties
Research has been conducted on the electro-optical and charge-transport properties of compounds containing 3,4-dimethoxyphenyl groups. Such studies are crucial for applications in materials science, particularly in the development of electronic materials (Irfan et al., 2015).
Tautomerism Studies
The compound is also used in studies exploring tautomerism in pyridines, contributing to the understanding of chemical equilibria and molecular properties in various organic compounds (Davoodnia et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,4-dimethoxyanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-5-4-9(8-11(10)15-2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFZQODSVCQBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)amino]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)

![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)




![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)


![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)